N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methylphenyl)ethanediamide
Description
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methylphenyl)ethanediamide (CAS: 899956-85-5) is a synthetic ethanediamide derivative with a molecular formula of C₂₃H₃₀N₄O₂ and a molecular weight of 394.51 g/mol . Structurally, it features a dimethylamino-substituted phenyl group attached to a pyrrolidine ring, connected via an ethyl linker to an ethanediamide core. The terminal amide group is substituted with a 4-methylphenyl moiety. Its synthesis involves multi-step organic reactions, though specific protocols are proprietary.
The dimethylamino and pyrrolidine groups confer moderate basicity, while the 4-methylphenyl substituent enhances lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-6-10-19(11-7-17)25-23(29)22(28)24-16-21(27-14-4-5-15-27)18-8-12-20(13-9-18)26(2)3/h6-13,21H,4-5,14-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKRVZKJAJDTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate, which is then reacted with 4-methylphenylamine and ethanediamide under controlled conditions. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Compound B substitutes the 4-methylphenyl group with a 4-fluorophenylmethyl chain, increasing molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
Fluorine in Compounds A and B introduces electronegativity, which can improve metabolic stability and binding affinity compared to the methyl group in the target compound .
Research Findings and Implications
While direct biological data for the target compound are scarce, inferences can be drawn from its structural analogs:
- Piperazine-containing analogs (e.g., Compound A) demonstrate affinity for serotonin (5-HT₁A) and dopamine receptors, attributed to the piperazine ring’s conformational flexibility .
- Fluorinated derivatives (e.g., Compound B) show improved pharmacokinetic profiles in preclinical models, with prolonged half-lives due to reduced cytochrome P450 metabolism .
However, the absence of fluorine or other electronegative groups could limit its utility in high-specificity applications.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methylphenyl)ethanediamide, also known by its CAS number 899956-85-5, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a dimethylamino group, a pyrrolidine ring, and an ethylphenyl moiety, which contribute to its unique chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C23H30N4O2
- Molecular Weight : 402.52 g/mol
- LogP : 2.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 3
- Rotatable Bonds : 4
The presence of the dimethylamino group enhances solubility and reactivity, while the pyrrolidine ring contributes to conformational flexibility, which may influence its interaction with biological targets .
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors, influencing various cellular pathways.
- DNA and Protein Binding : Preliminary studies suggest that it could bind to DNA or proteins, affecting gene expression and protein function .
Pharmacological Potential
Research indicates that this compound may have applications in pharmacology, particularly in drug discovery and development. It has been explored for potential uses as:
- Analgesic Agents : Investigated for pain relief properties.
- Anti-inflammatory Agents : Potential applications in reducing inflammation.
These pharmacological properties are attributed to its ability to interact with neurotransmitter systems and other biological pathways .
In Vitro Studies
Several studies have examined the biological effects of similar compounds with structural similarities. For instance, research on related dimethylamino derivatives has shown:
- Antifungal Activity : Some derivatives exhibited significant activity against fungi such as Aspergillus flavus and Penicillium expansum at varying concentrations .
Comparative Analysis Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential analgesic and anti-inflammatory | Enzyme modulation, DNA/protein binding |
| 4-(Dimethylamino)phenyl]-[2-(pyrrolidin-1-ylmethyl] | Antifungal activity | Disruption of fungal cell walls |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. This includes:
- High-throughput Screening : To identify specific molecular targets.
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
